5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-amino-3-ethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUMBYFYMGQBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Triphosgene
A key industrial protocol involves the reaction of N-ethyl-2-amino-4-nitrophenol with triphosgene under anhydrous conditions. Triphosgene serves as a safer alternative to phosgene, generating the benzoxazolone ring via a two-step mechanism: initial carbamate formation followed by intramolecular cyclization.
Procedure :
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Mixing Phase : N-Ethyl-2-amino-4-nitrophenol (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
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Triphosgene Addition : Triphosgene (0.33 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
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Cyclization : The reaction is refluxed at 40°C for 2 hours to complete ring closure.
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Workup : The mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated.
Nitro Group Reduction
The intermediate 5-nitro-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes catalytic hydrogenation to introduce the amino group.
Conditions :
Alkylation of 5-Amino-1,3-benzoxazol-2-one
An alternative route involves the alkylation of 5-amino-1,3-benzoxazol-2-one with ethylating agents. This method is advantageous for introducing the ethyl group post-cyclization.
Ethyl Bromide Alkylation
Procedure :
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Base Activation : 5-Amino-1,3-benzoxazol-2-one (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in DMF.
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Alkylation : Ethyl bromide (1.2 equiv) is added at 60°C for 8 hours.
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Isolation : The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane:EtOAc 3:1).
Optimization Challenges
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Selectivity : Competing O-alkylation can occur, necessitating excess ethyl bromide.
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Solvent Effects : DMF enhances alkylation efficiency compared to THF or acetone.
One-Pot Synthesis from 2-Amino-4-Ethylphenol
A streamlined one-pot method condenses 2-amino-4-ethylphenol with urea under acidic conditions, enabling simultaneous cyclization and carbamation.
Conditions :
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Reagents : 2-Amino-4-ethylphenol (1.0 equiv), urea (1.5 equiv), conc. HCl (catalytic)
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Temperature : 120°C, 6 hours
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Workup : Neutralization with NaOH, filtration, and recrystallization from methanol
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Starting Material | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|---|
| Cyclization + Reduction | N-Ethyl-2-amino-4-nitrophenol | 72 | 98 | Industrial | High selectivity for amino group |
| Alkylation | 5-Amino-1,3-benzoxazol-2-one | 60 | 95 | Lab-scale | Modular ethyl group introduction |
| One-Pot Synthesis | 2-Amino-4-ethylphenol | 80 | 97 | Pilot-scale | Minimal purification steps |
Industrial-Scale Considerations
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance triphosgene-based cyclization:
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Reduced benzoxazole compounds.
Substitution: N-alkyl or N-acyl benzoxazole derivatives.
Scientific Research Applications
Chemistry
5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Its interactions at the molecular level suggest potential applications in drug development aimed at targeting specific biological pathways.
Medicine
The compound has been explored for its antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacteria and fungi. For instance, derivatives of benzoxazole compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Recent investigations have highlighted its cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for therapeutic applications in inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials such as polymers and dyes. Its chemical stability and reactivity make it suitable for formulating products with specific functional characteristics.
Case Study 1: Antimicrobial Activity
A study conducted by Fang et al. (2012) synthesized various benzoxazole derivatives and evaluated their antimicrobial properties against multiple strains of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
Research published in 2021 focused on the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The study revealed that modifications to the benzoxazole structure could enhance cytotoxicity, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, physicochemical properties, and biological activities of 5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one and related compounds:
Pharmacological and Physicochemical Analysis
- Lipophilicity and Solubility: The ethyl group in the target compound increases logP compared to the unsubstituted 5-amino derivative (logP 1.8 vs. 0.9) , favoring blood-brain barrier penetration. The dimethylaminoethyl substituent further enhances aqueous solubility due to its ionizable tertiary amine . Chlorzoxazone’s chloro group contributes to moderate lipophilicity (logP ~2.1), aligning with its CNS activity .
- Biological Activity: Muscle Relaxation: Chlorzoxazone’s mechanism involves calcium/potassium channel inhibition, while the amino group in the target compound may shift activity toward neurotransmitter modulation . Antimicrobial Effects: Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives exhibit broad-spectrum activity due to tetrazole’s electron-deficient aromatic system . Anti-inflammatory Potential: The thiobenzoyl group in 6-thiobenzoyl-2,3-dihydro-1,3-benzoxazol-2-one enhances COX-2 selectivity via sulfur-mediated hydrophobic interactions .
- Synthetic Accessibility: The unsubstituted 5-amino benzoxazolone (C₇H₆N₂O₂) serves as a versatile intermediate for alkylation or acylation reactions . Chlorzoxazone is synthesized via nitration and reduction steps, while the target compound requires regioselective ethylation .
Key Research Findings
- Receptor Binding: Docking studies of related thiazole derivatives (e.g., 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines) highlight the importance of hydrogen bonding and π-stacking for angiotensin II receptor antagonism . This suggests that the amino group in the target compound could facilitate similar interactions.
- Metabolic Stability : Sulfur-containing derivatives like 6-thiobenzoyl-2,3-dihydro-1,3-benzoxazol-2-one show reduced CYP450-mediated oxidation compared to oxygenated analogs .
Biological Activity
5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1017120-09-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C_10H_12N_2O
- Molecular Weight : 178.19 g/mol
- Structure : The compound features a benzoxazole ring with an amino group and an ethyl side chain, contributing to its biological activity.
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit notable antimicrobial activity. In particular, studies have shown that 5-amino-benzoxazoles can inhibit the growth of various bacterial strains. For example:
- Efficacy against Gram-positive and Gram-negative bacteria : The compound has demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa, HepG2) have shown moderate to substantial cytotoxic effects. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| HeLa | 10 | Moderate cytotoxicity |
| HepG2 | 15 | Significant cytotoxicity |
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties:
- Mechanism : It may inhibit key pathways involved in inflammation, including COX-2 activity, which is crucial for prostaglandin synthesis .
Study on Anticancer Activity
A study conducted by researchers focused on synthesizing various benzoxazole derivatives, including 5-amino derivatives. These compounds were tested against multiple cancer cell lines:
- Methodology : The synthesized compounds underwent cytotoxicity assays using MTT assays.
- Results : Among the tested compounds, 5-amino derivatives showed promising results with IC50 values indicating effective cell growth inhibition compared to standard chemotherapy agents like daunomycin .
Evaluation of Antimicrobial Activity
In another study aimed at exploring the antimicrobial potential of benzoxazole derivatives:
- Testing Procedure : The compounds were subjected to disk diffusion assays against selected bacterial strains.
- Findings : The results indicated that the presence of the amino group significantly enhanced antimicrobial activity, suggesting structural modifications could yield more potent derivatives .
Q & A
Q. What are the standard synthetic routes for 5-Amino-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one?
The compound is typically synthesized via condensation reactions. A common approach involves reacting ortho-aminophenol derivatives with acylating agents or carbonyl-containing reagents under acidic conditions. For example, polyphosphoric acid (PPA) is often used as a cyclization catalyst to form the benzoxazolone core . Another method employs aryl acids in excess, refluxed with methyl-3-amino-4-hydroxybenzoate to form substituted benzoxazoles, which can be further functionalized . Key reagents include 3-chloropropionyl chloride for introducing alkyl side chains .
Example Reaction Conditions Table
| Reagent System | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| ortho-Aminophenol + Acyl chloride | PPA | Reflux | 65-75 | |
| Aryl acid + Methyl-3-amino-4-hydroxybenzoate | None | Reflux | 50-60 |
Q. How is this compound characterized structurally?
Characterization relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .
Advanced Research Questions
Q. How can synthesis yields and purity be optimized for this compound?
Optimization strategies include:
- Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to non-catalytic methods, improving yields by ~15% .
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, reducing side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product, confirmed via HPLC (>95% purity) .
Q. What strategies address regioselectivity challenges during benzoxazolone ring formation?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents on the aryl acid direct cyclization to the desired position .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing isomer formation .
- Protecting groups : Temporary protection of the amino group prevents undesired side reactions during cyclization .
Q. How can bioactivity screening be designed for derivatives of this compound?
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli) .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays .
- Cytotoxicity : Use MTT assays on mammalian cell lines to evaluate safety profiles .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Predict binding affinities to biological targets (e.g., using AutoDock Vina) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthesis yields?
Conflicting yields (e.g., 50% vs. 75%) arise from:
- Catalyst purity : Commercial PPA varies in water content, affecting reactivity .
- Reaction monitoring : TLC vs. HPLC for intermediate detection impacts endpoint determination .
- Scale differences : Milligram-scale reactions often report higher yields than gram-scale due to heat distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
